2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
Description
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group at the 6-position and a sulfanyl-linked acetamide moiety at the 4-position. Its synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives under basic conditions (e.g., sodium methylate), followed by purification and characterization via NMR, elemental analysis, and mass spectrometry . The compound’s structural uniqueness lies in its fused thiophene-pyrimidine scaffold, which enhances π-π stacking interactions with biological targets, particularly kinase enzymes.
Properties
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-5-2-6-8(14-3-7(10)13)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNTMIWDQFAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine to achieve cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor activity. In particular, the compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both of which are crucial enzymes in nucleotide synthesis and are often targeted in cancer therapy. Studies indicated that the compound demonstrated moderate inhibitory activity against various human tumor cell lines, with growth inhibition (GI50) values ranging from to M or lower .
Antimicrobial Activity
In addition to its antitumor properties, 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide has shown promising antimicrobial activity. A study on related thieno[2,3-d]pyrimidine derivatives revealed that modifications at specific positions could enhance their effectiveness against bacterial strains. The mechanism of action was investigated through docking studies that suggested interactions with ribosomal RNA and tRNA targets, indicating potential as a novel class of antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Pharmacological Profiles
- Antiproliferative Activity : Compound 24 exhibits superior potency against MCF7 cells (IC₅₀ = 0.8–1.2 μM) compared to the target compound, likely due to its sodium sulfamoyl group enhancing ATP-binding site interactions .
- Selectivity: The norbornane-containing IId shows leukemia-specific activity (IC₅₀ < 1 μM), whereas the target compound’s broader kinase inhibition may lack selectivity .
- ADMET Properties : Ethyl ester derivatives (e.g., ) serve as prodrugs with improved metabolic stability, whereas the free acetamide in the target compound may undergo faster clearance .
Structure-Activity Relationship (SAR) Insights
- Methyl Group at 6-Position: Critical for maintaining planar geometry in the thienopyrimidine core, facilitating kinase binding. Removal (e.g., in ’s ethyl ester analog) reduces activity .
- Sulfanyl Linker: Replacing sulfur with oxygen (e.g., in ’s phenoxy analogs) diminishes potency, emphasizing the role of sulfur in hydrogen bonding .
- Acetamide Substituents : Aromatic groups (e.g., chlorophenyl in IId ) enhance cytotoxicity but may increase off-target effects compared to simpler alkyl acetamides .
Biological Activity
The compound 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine core with a methyl group at the 6-position and a sulfanyl group linked to an acetamide moiety. The synthesis of this compound involves several steps, including the formation of the thieno[2,3-d]pyrimidine scaffold through cyclization reactions followed by functionalization at specific positions.
Synthetic Pathway Overview
- Formation of Thieno[2,3-d]pyrimidine : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Sulfanyl Group : This is typically achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research indicates that this compound acts as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical enzymes in nucleotide synthesis and cell proliferation. In vitro studies demonstrated:
- IC50 Values : The compound exhibited IC50 values in the nanomolar range against TS and DHFR, indicating potent inhibitory activity.
- Growth Inhibition : It showed significant growth inhibition in several human tumor cell lines with GI50 values ranging from to M or lower .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity:
- Broad-Spectrum Activity : It has been tested against various Gram-positive and Gram-negative bacteria as well as mycobacterial strains.
- Minimum Inhibitory Concentration (MIC) : Significant antibacterial activity was observed with MIC values indicating effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : By inhibiting TS and DHFR, it disrupts folate metabolism crucial for DNA synthesis.
- Cell Cycle Arrest : The compound's interference with nucleotide synthesis leads to cell cycle arrest in cancer cells.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- In Vitro Antitumor Screening : A study by Gangjee et al. reported that the compound showed promising activity against multiple human tumor cell lines, supporting its potential use in cancer therapy .
- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against Mycobacterium tuberculosis, suggesting that it could be a candidate for treating resistant strains .
Q & A
Basic Research Questions
Q. How can multi-step synthesis of 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide be optimized for high yield and purity?
- Methodology :
- Stepwise synthesis : Begin with the formation of the thieno[2,3-d]pyrimidin-4-yl core, followed by sulfanyl group introduction via nucleophilic substitution. Use catalysts like palladium or copper for coupling reactions .
- Reaction conditions : Optimize temperature (e.g., 80–120°C for cyclization) and solvent choice (e.g., DMF or ethanol) to minimize side products. Longer reaction times (12–24 hours) may improve intermediate stability .
- Purification : Employ column chromatography or recrystallization with ethanol/water mixtures to isolate intermediates and final products .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
-
1H NMR : Identify characteristic peaks, such as the singlet for the methyl group (δ ~2.2 ppm) and the acetamide NH proton (δ ~10.1 ppm). Compare with published data for analogous compounds (see Table 1) .
-
Mass spectrometry (MS) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 in ) .
-
Elemental analysis : Validate empirical formula (e.g., C, H, N, S percentages within 0.1% of theoretical values) .
Table 1: Representative 1H NMR Data for Structural Confirmation
Proton Environment δ (ppm) Multiplicity Reference Compound Example Acetamide NH 10.10 Singlet Thieno-pyrimidine CH3 2.19 Singlet SCH2 (sulfanyl linker) 4.12 Singlet
Q. How can reaction mechanisms for sulfanyl group functionalization be validated experimentally?
- Methodology :
- Kinetic studies : Monitor reaction progress via TLC or HPLC to determine rate constants under varying conditions (pH, temperature) .
- Isotopic labeling : Use deuterated solvents or 34S isotopes to trace sulfanyl group incorporation via MS or NMR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodology :
-
Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring to assess effects on target binding (e.g., enzyme inhibition). Compare with analogs like those in (Table 2) .
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Biological assays : Test derivatives against disease-relevant targets (e.g., kinases, bacterial enzymes) to correlate structural changes with IC50 values .
Table 2: Comparative SAR of Analogous Compounds
Compound Substituents Biological Activity (IC50) Key Structural Features 4-Nitrophenyl ( ) Antimicrobial: 5.6 µM Electron-withdrawing NO2 3,5-Dimethylphenyl () Anticancer: 12.3 µM Hydrophobic CH3 groups
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time) to eliminate variability .
- Dose-response curves : Generate EC50/IC50 values across multiple replicates to confirm potency trends .
- Target validation : Use CRISPR knockout models or siRNA silencing to verify specificity for purported biological targets .
Q. How can computational methods improve the design of derivatives with optimized pharmacokinetics?
- Methodology :
- Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP450) to predict metabolic stability .
- ADME modeling : Use software like SwissADME to estimate logP, solubility, and bioavailability for proposed derivatives .
Q. What are effective strategies to address low yields during sulfanyl group introduction?
- Methodology :
- Catalyst screening : Test alternatives to traditional bases (e.g., K2CO3 vs. Cs2CO3) to enhance nucleophilicity .
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions .
Q. How can advanced analytical techniques address purity challenges in final product isolation?
- Methodology :
- HPLC-MS : Couple high-resolution MS with reverse-phase chromatography to detect trace impurities (<0.1%) .
- X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
